8-AMINO-1,2-DIHYDRO-2-TRIFLUOROMETHYL-4H-THIENO-[2,3-C]-CHROMENE-4-ONE
Overview
Description
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a thieno-chromene core. Its molecular formula is C12H8F3NO4S, and it has a molecular weight of 319.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-chromene derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
8-amino-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-4-7-6-3-5(16)1-2-8(6)18-11(17)10(7)19-9/h1-3,9H,4,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNIVAKROEBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=C1C3=C(C=CC(=C3)N)OC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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